Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester
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Overview
Description
Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, isoxazole, and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as bromination, isoxazole formation, and pyrazine ring construction. The final step involves the esterification of imidodicarbonic acid with 1,3-bis(1,1-dimethylethyl) groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Imidodicarbonic acid, 2-(4-bromo-2-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H38BrN5O7 |
---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[5-[3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-bromopyrazin-2-yl]-1,2-oxazol-3-yl]phenyl]methylamino]acetate |
InChI |
InChI=1S/C30H38BrN5O7/c1-28(2,3)40-23(37)17-32-15-18-10-12-19(13-11-18)20-14-21(43-35-20)24-25(33-16-22(31)34-24)36(26(38)41-29(4,5)6)27(39)42-30(7,8)9/h10-14,16,32H,15,17H2,1-9H3 |
InChI Key |
UCULSJLVQZFLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C2=NOC(=C2)C3=NC(=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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